molecular formula C11H15NO B1602858 (2-(Cyclopropylmethoxy)phenyl)methanamine CAS No. 771572-58-8

(2-(Cyclopropylmethoxy)phenyl)methanamine

Cat. No.: B1602858
CAS No.: 771572-58-8
M. Wt: 177.24 g/mol
InChI Key: LACVTFBJIFJJFZ-UHFFFAOYSA-N
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Description

(2-(Cyclopropylmethoxy)phenyl)methanamine (CAS: 771572-58-8) is a substituted benzylamine derivative featuring a cyclopropylmethoxy group at the ortho position of the phenyl ring. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.2 g/mol . This compound is primarily utilized as an organic building block in pharmaceutical and agrochemical research. Its structural uniqueness arises from the cyclopropylmethoxy substituent, which confers steric and electronic effects that influence reactivity and biological activity.

Properties

IUPAC Name

[2-(cyclopropylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9/h1-4,9H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACVTFBJIFJJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599151
Record name 1-[2-(Cyclopropylmethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771572-58-8
Record name 1-[2-(Cyclopropylmethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclopropylmethoxy)phenyl)methanamine typically involves the reaction of 2-(cyclopropylmethoxy)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclopropylmethoxy)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(2-(Cyclopropylmethoxy)phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Cyclopropylmethoxy)phenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with (2-(Cyclopropylmethoxy)phenyl)methanamine, differing in substituent positions or functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences References
This compound 771572-58-8 C₁₁H₁₅NO 177.2 Reference compound
[1-(2-Methoxyphenyl)cyclopropyl]methanamine 886365-72-6 C₁₁H₁₅NO 177.25 Cyclopropane fused to phenyl; methoxy substituent
(3-Cyclopropylphenyl)methanamine 852877-59-9 C₁₀H₁₃N 147.22 Cyclopropyl group at meta position
(2,4,6-Trimethoxyphenyl)methanamine - C₁₀H₁₅NO₃ 197.23 Three methoxy groups at 2,4,6-positions
1-[2-(Cyclopropylmethoxy)phenyl]methanamine HCl 2097884-29-0 C₁₁H₁₆ClNO 213.7 Hydrochloride salt form
Key Observations:
  • Steric Effects : The cyclopropylmethoxy group in the target compound introduces greater steric hindrance compared to simple methoxy or cyclopropyl substituents (e.g., in [1-(2-methoxyphenyl)cyclopropyl]methanamine) .
Target Compound:
  • Limited synthesis details are available, but related compounds (e.g., –6) suggest methods involving Pd-catalyzed cross-coupling or DIBAL reductions for introducing cyclopropylmethoxy groups .
  • Example: The hydrochloride salt (CAS: 2097884-29-0) is synthesized via acid treatment of the free base .
Analogues:
  • [1-(2-Methoxyphenyl)cyclopropyl]methanamine : Synthesized via cyclopropanation of styrene derivatives followed by functional group transformations .
  • (2,4,6-Trimethoxyphenyl)methanamine : Prepared through sequential methoxylation of benzaldehyde derivatives and reductive amination .

Physicochemical Properties

Property Target Compound [1-(2-Methoxyphenyl)cyclopropyl]methanamine (2,4,6-Trimethoxyphenyl)methanamine
Boiling Point Not reported Not reported Not reported
Solubility Likely polar aprotic solvents Similar to target Higher polarity due to methoxy groups
Stability Stable under inert conditions Sensitive to strong acids/bases Hygroscopic due to multiple methoxy
Notes:
  • The hydrochloride salt of the target compound exhibits improved crystallinity and stability compared to the free base .
  • Analogues with multiple methoxy groups (e.g., 2,4,6-trimethoxy) show reduced volatility due to increased hydrogen bonding .
Key Findings:

    Biological Activity

    The compound (2-(Cyclopropylmethoxy)phenyl)methanamine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

    Chemical Structure and Properties

    • Chemical Formula: C12_{12}H15_{15}NO
    • Molecular Weight: 203.25 g/mol
    • IUPAC Name: this compound

    This compound features a cyclopropylmethoxy group attached to a phenyl ring, which is critical for its biological interactions.

    Biological Activity

    Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

    • Antiproliferative Activity:
      • Studies have shown that modifications to the phenyl ring can enhance the compound's ability to inhibit cell proliferation. For example, compounds with similar structures demonstrated IC50_{50} values in the sub-micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
    • Enzyme Interaction:
      • The compound is believed to interact with key enzymes and receptors in biological systems. It may act as a modulator of neurotransmitter systems, potentially influencing conditions such as depression or anxiety.
    • Neuropharmacological Effects:
      • Preliminary studies suggest that this compound may have neuroprotective properties, possibly through the inhibition of specific neurotransmitter reuptake mechanisms, similar to established antidepressants.

    The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve:

    • Binding Affinity: The compound's structural features allow it to bind effectively to various molecular targets, including receptors and enzymes involved in cell signaling pathways.
    • Modulation of Biological Pathways: By interacting with these targets, the compound may modulate pathways related to cell growth, apoptosis, and neurotransmitter release .

    Case Studies and Research Findings

    Several studies have investigated the biological activity of this compound:

    • Study 1: Antiproliferative Effects
      • A series of analogs were synthesized and tested for their antiproliferative activity. The study found that certain modifications significantly enhanced their potency against human cancer cell lines, achieving IC50_{50} values lower than 1 µM .
    • Study 2: Neuropharmacological Assessment
      • In vivo experiments indicated that the compound exhibited antidepressant-like effects in rodent models. Behavioral tests showed increased locomotor activity and reduced immobility in forced swim tests, suggesting potential efficacy in mood disorders.

    Data Table: Summary of Biological Activities

    Activity TypeObserved EffectReference
    AntiproliferativeIC50_{50} < 1 µM
    NeuropharmacologicalIncreased locomotion; reduced immobility
    Enzyme InteractionModulation of neurotransmitter systems

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (2-(Cyclopropylmethoxy)phenyl)methanamine
    Reactant of Route 2
    (2-(Cyclopropylmethoxy)phenyl)methanamine

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